アゾカルミンG

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Azocarmine G is widely used in scientific research for various applications:

Histology and Histochemistry: It is a standard stain for microscopy, used to visualize cellular structures and tissues.

Protein Determination: It forms a purple-red complex in acidic medium, useful for protein determination.

Environmental Remediation: It is used in the adsorption removal of dyes from aqueous media, with materials like MgAl-LDH and MgFe-LDH showing high adsorption capacities.

生化学分析

Biochemical Properties

Azocarmine G plays a significant role in biochemical reactions, particularly in protein determination. It forms a purple-red complex when used in an acidic medium, indicating the presence of proteins

Cellular Effects

The cellular effects of Azocarmine G are primarily observed in its use as a staining agent in microscopy It is used to stain various types of cells and cellular processes, providing valuable insights into cell function

Molecular Mechanism

The molecular mechanism of Azocarmine G primarily involves its interaction with proteins in an acidic medium, leading to the formation of a purple-red complex This suggests that Azocarmine G may bind to proteins and potentially influence their function

Temporal Effects in Laboratory Settings

Azocarmine G is known for its stability, making it a reliable dye in various laboratory settings

準備方法

Synthetic Routes and Reaction Conditions: Azocarmine G is synthesized by adding 2 grams of Azocarmine G powder dye to 200 milliliters of distilled water and heating the mixture until it boils. After cooling to room temperature, the solution is filtered, and 2 milliliters of concentrated acetic acid are added . This solution is stable for one year at room temperature or for two weeks if kept constantly at 56°C .

Industrial Production Methods: In industrial settings, Azocarmine G is produced as part of the Azan Trichrome kit, which includes other reagents such as aniline blue counterstain and phosphomolybdic acid . The production involves the preparation of histological sections, fixation of tissue samples, dehydration through ascending alcohol solutions, and clearing with xylene or its substitutes .

化学反応の分析

Types of Reactions: Azocarmine G undergoes various chemical reactions, including oxidation and reduction. For instance, it is involved in the oxidation of silver by peroxydisulfate in sulfuric acid medium at 30°C, with 1,10-phenanthroline as an activator .

Common Reagents and Conditions:

Oxidation: Peroxydisulfate in sulfuric acid medium.

Reduction: Not commonly reported.

Substitution: Not commonly reported.

Major Products Formed: The major product formed from the oxidation reaction is silver, which can be detected using kinetic-spectrophotometric methods .

作用機序

Azocarmine G exerts its effects primarily through its staining properties. It binds to specific cellular components, allowing for the visualization of structures under a microscope. The dye interacts with proteins and other cellular components, forming complexes that can be detected through various analytical methods .

類似化合物との比較

Azocarmine B: Similar in structure and function, used in histological staining.

Aniline Blue: Used as a counterstain in the Azan Trichrome method.

Alcian Blue: Another histological stain used for different staining purposes.

Uniqueness: Azocarmine G is unique in its specific application in the AZAN trichrome staining method, providing distinct visualization of connective tissues and other cellular components. Its stability and effectiveness in forming complexes with proteins make it a valuable tool in histology and histochemistry .

特性

CAS番号 |

25641-18-3 |

|---|---|

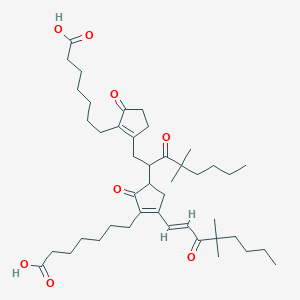

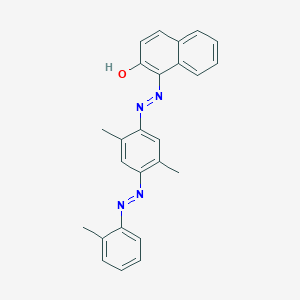

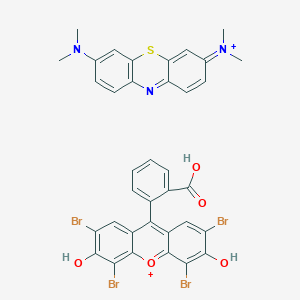

分子式 |

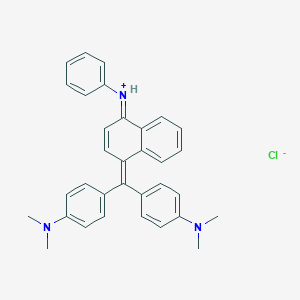

C28H19N3NaO6S2+ |

分子量 |

580.6 g/mol |

IUPAC名 |

sodium;4-[(7-phenyl-3-sulfobenzo[a]phenazin-7-ium-5-yl)amino]benzenesulfonate |

InChI |

InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19;/h1-17H,(H2,32,33,34,35,36,37);/q;+1 |

InChIキー |

LUERODMRBLNCFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+]2=C3C(=C(C4=CC=CC=C4C3=NC5=CC=CC=C52)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)O)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+] |

| 25641-18-3 | |

ピクトグラム |

Irritant |

同義語 |

azocarmin G azocarmine G |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Azocarmine G interact with DNA?

A1: Azocarmine G, in the presence of cetyltrimethylammonium bromide (CTAB), forms a ternary complex with DNA, leading to enhanced resonance light scattering (RLS) signal. This enhancement is attributed to the increased size of the AG-CTAB-DNA complex. [] The interaction enables sensitive detection of DNA. [, ]

Q2: Does Azocarmine G exhibit specific binding to any cellular components?

A2: Research suggests that Azocarmine G demonstrates a strong affinity for basic proteins. For instance, it intensely stains prolactin cells in the pituitary gland of Medaka fish, particularly those actively producing secretory granules. [] This affinity is further corroborated by its staining of mast cell granules, attributed to the binding of its anionic groups to the unoccupied basic groups within the granules. []

Q3: What is the molecular formula and weight of Azocarmine G?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Azocarmine G, they highlight its chemical classification as an "amphoteric acid dye" or "acidic dye." [] This classification provides insights into its structure, suggesting the presence of both acidic and basic functional groups, contributing to its ability to interact with diverse molecules.

Q4: Is there spectroscopic data available for Azocarmine G?

A5: Although specific spectroscopic data is not provided in the research papers, they highlight its application in spectrophotometric analysis. For instance, the formation of a purple-red complex between Azocarmine G and proteins is detectable at a maximum absorption wavelength of 570 nm. [] This spectral characteristic enables its use in protein quantification assays. [, ] Furthermore, its application in resonance light scattering (RLS) techniques implies specific excitation and emission wavelengths that are key to its analytical utility. []

Q5: Are there specific details available regarding the material compatibility, stability, catalytic properties, and computational chemistry aspects of Azocarmine G from the provided research?

A5: The provided research primarily focuses on the analytical and biological staining applications of Azocarmine G. Consequently, specific details regarding its material compatibility, stability under various conditions, catalytic properties, if any, and computational chemistry modeling are not explicitly discussed in these papers.

Q6: Can you provide insights into the structure-activity relationship (SAR), stability and formulation, SHE regulations, and pharmacokinetic/pharmacodynamic (PK/PD) properties of Azocarmine G based on the provided research?

A6: The research predominantly emphasizes the application of Azocarmine G as a staining agent and analytical reagent, without delving into its potential therapeutic use. As a result, information pertaining to its SAR, stability and formulation for drug delivery, SHE regulations, and PK/PD properties is not within the scope of these research papers.

Q7: Is there any information available on the in vitro and in vivo efficacy, resistance and cross-resistance, toxicology and safety, drug delivery and targeting, and biomarkers and diagnostics aspects of Azocarmine G based on the provided research?

A7: The research primarily explores Azocarmine G's utility as an analytical tool and a staining agent for biological specimens. Consequently, information regarding its potential therapeutic effects, safety profiles, and related aspects like resistance, drug delivery, and biomarker development is not elaborated upon in these studies.

Q8: How is Azocarmine G used in analytical chemistry?

A9: Azocarmine G serves as a reagent in spectrophotometric methods for analyzing various compounds. It forms detectable complexes with molecules like proteins [, ], DNA [, ], and specific drugs, allowing for their quantification. [, ] For instance, the interaction between Azocarmine G and proteins leads to a color change, measurable at a specific wavelength, enabling protein quantification. [] Similarly, in the presence of CTAB, it forms a complex with DNA, enhancing the RLS signal for sensitive DNA detection. [, ]

Q9: What analytical techniques utilize Azocarmine G?

A10: Research highlights the use of Azocarmine G in spectrophotometry [, , , ] and resonance light scattering (RLS) techniques. [, ] Spectrophotometry exploits its ability to form colored complexes with target molecules, while RLS utilizes the enhancement of scattering signals upon complex formation for sensitive detection. These techniques are valuable for quantifying substances like proteins and DNA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)